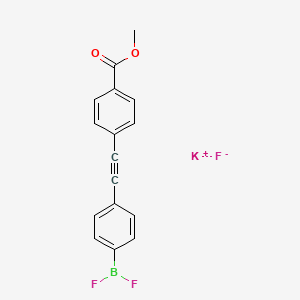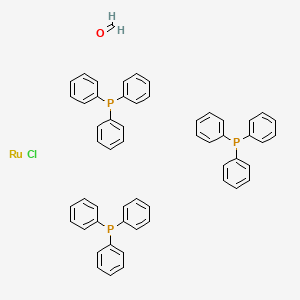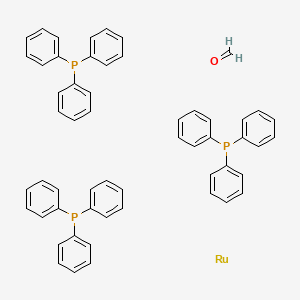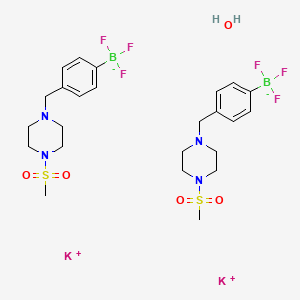
Taselisib
Descripción general
Descripción
Taselisib (development code: GDC-0032) is a former cancer drug candidate that was in development by Roche. It is a small molecule phosphoinositide 3-kinase inhibitor targeting the PI3K isoform p110α (PIK3CA) .
Molecular Structure Analysis
Taselisib is a potent and orally bioavailable kinase inhibitor which inhibits the PI3Kα, γ and δ isoforms but not the β isoform . The IUPAC name for Taselisib is 2- {4- [2- (1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydroimidazo [1,2-d] [1,4]benzoxazepin-9-yl]-1 H -pyrazol-1-yl}-2-methylpropanamide .Chemical Reactions Analysis
Taselisib has been found to more potently inhibit mutant PI3K pathway signaling and cell viability through unique HER2-dependent mutant p110a degradation .Physical And Chemical Properties Analysis
Taselisib is a small molecule with a molar mass of 460.542 g·mol −1 . It belongs to the class of organic compounds known as alkyl aryl ethers .Aplicaciones Científicas De Investigación
Breast Cancer : Taselisib has been studied extensively in breast cancer, showing improved outcomes in estrogen receptor-positive, PIK3CA-mutant, HER2-negative advanced breast cancer when combined with fulvestrant. It significantly increased progression-free survival compared to placebo, though with a modest clinical benefit and a challenging safety profile (Dent et al., 2020).
Solid Tumors : In a Phase I study, taselisib demonstrated anti-tumor activity in patients with various advanced solid tumors, particularly those with PIK3CA mutations. The study highlighted its pharmacokinetics, safety, and preliminary efficacy (Juric et al., 2017).
Japanese Patients with Advanced Solid Tumors : A study in Japanese patients showed that taselisib was well-tolerated and may be effective in patients with PIK3CA-mutated solid tumors or hormone receptor-positive advanced breast cancer (Tamura et al., 2018).
Uterine Serous Carcinoma : Taselisib exhibited significant growth inhibition in uterine serous carcinoma cell lines, especially those with PIK3CA mutations and HER2/neu gene amplification. It also showed promising results in vivo in a mouse xenograft model (Lopez et al., 2014).
Combined with Letrozole : Taselisib combined with letrozole was found to be well-tolerated and showed promising preliminary efficacy in PIK3CA mutant breast cancer patients. This Phase 1b study indicated increased anti-tumor activity for taselisib in PIK3CA mutant breast cancer compared to PIK3CA wild-type breast cancer (Saura et al., 2015).
PI3K Pathway in Lung Cancer : In a study involving patients with squamous cell lung cancer, taselisib showed limited efficacy and was associated with significant adverse events, leading to the early closure of the study (Langer et al., 2019).
Metastatic Breast Cancer : The combination of taselisib and tamoxifen showed potential in pre- and postmenopausal women with hormone receptor-positive, HER2-negative, metastatic breast cancer, especially in patients with PIK3CA mutant tumors (Baird et al., 2019).
Mecanismo De Acción
Mode of Action
Taselisib interacts with its targets by binding to the ATP-binding pocket in the catalytic subunit of PI3K . This interaction leads to the inhibition of downstream signaling events, such as those regulating tumor cell proliferation . Taselisib has a dual mechanism of action, both blocking PI3K signaling, and inducing a decrease in p110α protein levels .
Biochemical Pathways
Taselisib primarily affects the PI3K/AKT/mTOR pathway . PI3K catalyzes the transformation of PIP2 to PIP3, which is involved in the phosphorylation of AKT and associated proteins in the AKT–mTOR pathway . This pathway plays a central role in multiple cellular functions including angiogenesis, proliferation, survival, and metabolism .
Pharmacokinetics
Taselisib’s pharmacokinetics were found to be dose-proportional . The mean half-life of Taselisib was 40 hours . In humans, 84.2% of the dose was recovered as the parent drug in excreta, indicating that metabolism played a minor role in the drug’s clearance .
Result of Action
The molecular and cellular effects of Taselisib’s action include the inhibition of tumor growth through PI3K pathway suppression . Taselisib has demonstrated antitumor effects in breast cancer cell lines depending on their molecular profile . In PIK3CA-mutant tumor patients with measurable disease, the confirmed response rate was 36% .
Action Environment
A multitude of host and environmental factors influence drug response . Understanding these factors can guide the choice of an appropriate drug and dose for individual patients . Variations in response to the same dose of a drug can occur between different patients and even in the same patient on different occasions . Factors affecting absorption and biotransformation may influence the outcomes of drug actions .
Propiedades
IUPAC Name |
2-methyl-2-[4-[2-(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]pyrazol-1-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N8O2/c1-14(2)32-22(27-15(3)29-32)19-13-30-8-9-34-20-10-16(6-7-18(20)21(30)28-19)17-11-26-31(12-17)24(4,5)23(25)33/h6-7,10-14H,8-9H2,1-5H3,(H2,25,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUQXVWXFDOSAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C2=CN3CCOC4=C(C3=N2)C=CC(=C4)C5=CN(N=C5)C(C)(C)C(=O)N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00155842 | |
| Record name | Taselisib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00155842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Taselisib | |
CAS RN |
1282512-48-4 | |
| Record name | 1H-Pyrazole-1-acetamide, 4-[5,6-dihydro-2-[3-methyl-1-(1-methylethyl)-1H-1,2,4-triazol-5-yl]imidazo[1,2-d][1,4]benzoxazepin-9-yl]-α,α-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1282512-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Taselisib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1282512484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taselisib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12108 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Taselisib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00155842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TASELISIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L08J2O299M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,4R)-Bicyclo[2.2.1]heptan-2-ol](/img/structure/B8020270.png)

![Potassium;difluoro-[4-(2-methoxyethoxy)phenyl]borane;fluoride](/img/structure/B8020285.png)


![4-(1H-Naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenyl acetate](/img/structure/B8020299.png)



![N-[6-[6-[(10'Z,14'Z,16'Z)-21',24'-dihydroxy-3,11',22'-trimethyl-2'-oxo-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B8020333.png)
![2-[(2Z)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-[2-({4-[(morpholin-4-yl)methyl]phenyl}methoxy)pyrimidin-4-yl]acetonitrile](/img/structure/B8020339.png)
![1,4-Bis[(tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylic acid](/img/structure/B8020351.png)

![oxalic acid tert-butyl (3aR,6aR)-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate hydrate](/img/structure/B8020371.png)